Cryptoacetalide

Descripción general

Descripción

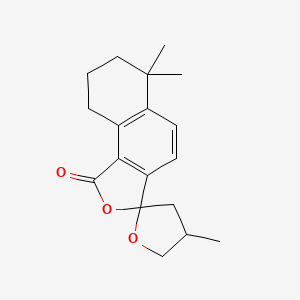

Cryptoacetalide is a natural diterpenoid found in Salvia miltiorrhiza . It shows high affinity to ER-α and PGE2 receptor (EP2 subtype) with Ki values of 0.3 μM and 1.92 μM, respectively . It has been reported to have anti-endometriosis activities .

Synthesis Analysis

The first total synthesis of the tetracyclic terpene natural product cryptoacetalide has been reported . Key steps of the synthesis include a microwave-mediated [2+2+2] cyclo-trimerization reaction to construct the central benzene ring, and a light-mediated radical cyclization to assemble the spiro-ketal moiety .Molecular Structure Analysis

Cryptoacetalide is a tetracyclic terpene that contains a lactone group, a benzene ring, and a spiro-ketal moiety . The molecular formula is C18H22O3 .Chemical Reactions Analysis

The key chemical reactions involved in the synthesis of cryptoacetalide are a microwave-mediated [2+2+2] cyclo-trimerization reaction to construct the central benzene ring, and a light-mediated radical cyclization to assemble the spiro-ketal moiety .Physical And Chemical Properties Analysis

Cryptoacetalide has a molecular weight of 286.4 g/mol . More detailed physical and chemical properties are not available in the search results.Aplicaciones Científicas De Investigación

Natural Product Isolation and Characterization

Epi-Cryptoacetalide was first isolated from the roots of the Chinese medicinal plant Salvia miltiorrhiza. Its structure was established through spectroscopic methods, including 2D-NMR techniques . Researchers continue to investigate its natural sources, biosynthesis pathways, and potential variations across different plant species.

Total Synthesis Strategies

The total synthesis of Epi-Cryptoacetalide represents a significant achievement. Researchers have developed innovative synthetic routes to construct this tetracyclic terpene natural product. Notably, the key steps involve a microwave-mediated [2+2+2] cyclo-trimerization reaction to form the central benzene ring and a light-mediated radical cyclization to assemble the spiro-ketal moiety . These synthetic strategies contribute to our understanding of complex terpenoid synthesis.

Analytical Methods and Detection

Developing sensitive and selective methods for detecting Epi-Cryptoacetalide is crucial. Researchers employ techniques like liquid chromatography (LC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) to quantify its presence in biological samples or environmental matrices.

Mecanismo De Acción

Propiedades

IUPAC Name |

4',6,6-trimethylspiro[8,9-dihydro-7H-benzo[g][2]benzofuran-3,2'-oxolane]-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O3/c1-11-9-18(20-10-11)14-7-6-13-12(15(14)16(19)21-18)5-4-8-17(13,2)3/h6-7,11H,4-5,8-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUTQFIYQAWCICW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2(C3=C(C4=C(C=C3)C(CCC4)(C)C)C(=O)O2)OC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Epi-Cryptoacetalide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Cryptoacetalide and where is it found?

A: Cryptoacetalide is a spirolactone diterpenoid natural product primarily found in the roots of the Chinese medicinal plant, Salvia miltiorrhiza [, ]. It was first isolated and characterized alongside its mirror isomer, epicryptoacetalide, in the early 1990s [].

Q2: Has Cryptoacetalide been successfully synthesized in the laboratory?

A: Yes, the first total synthesis of Cryptoacetalide was achieved relatively recently []. This synthesis involved a microwave-mediated [2+2+2] cyclotrimerization reaction to construct the central benzene ring and a light-mediated radical cyclization to assemble the spiro-ketal moiety [].

Q3: Are there other natural sources of Cryptoacetalide besides Salvia miltiorrhiza?

A: Yes, Cryptoacetalide has also been isolated from Salvia przewalskii Maxim, another plant species []. Interestingly, this species yielded both Cryptoacetalide and its mirror isomer, epicryptoacetalide, in a 1:3 ratio [].

Q4: What research has been conducted on derivatives of Cryptotanshinone, a compound related to Cryptoacetalide?

A: Research has explored the biotransformation of Cryptotanshinone by the fungus Mucor rouxii []. This process yielded new Cryptotanshinone derivatives with promising anti-influenza A virus activities []. Although the study did not specifically focus on Cryptoacetalide, it highlights the potential of exploring natural product derivatives for novel therapeutic applications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 4-[3-(4-cyanophenyl)ureido]piperidine-1-carboxylate](/img/structure/B3027454.png)

methanone hydrochloride](/img/structure/B3027456.png)

![Acetic acid (4S)-4-[(3aR)-2-oxo-3-methylene-4alpha-acetoxy-6-methyl-2,3,3aalpha,4,7,7aalpha-hexahydrobenzofuran-5-yl]pentyl ester](/img/structure/B3027459.png)